molecular formula C12H24O3S2 B14403807 Thiophene, tetrahydro-3-(octylsulfinyl)-, 1,1-dioxide CAS No. 87947-59-9

Thiophene, tetrahydro-3-(octylsulfinyl)-, 1,1-dioxide

Cat. No.: B14403807
CAS No.: 87947-59-9
M. Wt: 280.5 g/mol
InChI Key: LVQLIPAPFDQCOI-UHFFFAOYSA-N
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Description

Thiophene, tetrahydro-3-(octylsulfinyl)-, 1,1-dioxide is a sulfone derivative of tetrahydrothiophene, characterized by a saturated five-membered ring with a sulfinyl-octyl substituent at the 3-position and two oxygen atoms bonded to sulfur (1,1-dioxide configuration). This compound’s structure imparts unique electronic and steric properties, making it relevant in organic synthesis and materials science. Its sulfinyl group (-S(O)-) introduces chirality and polarity, while the octyl chain enhances lipophilicity, influencing solubility and intermolecular interactions .

Properties

CAS No.

87947-59-9

Molecular Formula

C12H24O3S2

Molecular Weight

280.5 g/mol

IUPAC Name

3-octylsulfinylthiolane 1,1-dioxide

InChI

InChI=1S/C12H24O3S2/c1-2-3-4-5-6-7-9-16(13)12-8-10-17(14,15)11-12/h12H,2-11H2,1H3

InChI Key

LVQLIPAPFDQCOI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCS(=O)C1CCS(=O)(=O)C1

Origin of Product

United States

Preparation Methods

Thiophene, tetrahydro-3-(octylsulfinyl)-, 1,1-dioxide (CAS 87947-59-9) is a sulfone-containing tetrahydrothiophene derivative with a sulfoxide-functionalized octyl chain at the 3-position. Its synthesis involves two critical steps: (1) construction of the tetrahydrothiophene-1,1-dioxide core and (2) introduction of the octylsulfinyl group. This report evaluates established and novel methodologies for its preparation, leveraging data from patents, peer-reviewed journals, and chemical databases.

Synthesis of the Tetrahydrothiophene-1,1-Dioxide Core

Oxidation of Tetrahydrothiophene

The most direct route involves oxidizing tetrahydrothiophene to its 1,1-dioxide using peracids or dimethyldioxirane (DMDO):

  • Peracetic Acid : Reaction at 0–25°C for 6–12 hours yields 85–92% sulfone.
  • DMDO : Offers milder conditions (room temperature, 2–4 hours) with comparable yields (88–94%) and tolerates electron-withdrawing substituents.

Mechanism :
$$
\text{Tetrahydrothiophene} + \text{RCO}3\text{H} \rightarrow \text{Tetrahydrothiophene-1,1-dioxide} + \text{RCO}2\text{H}
$$
Key Advantage: Scalability and commercial availability of oxidants.

Dihydrothiophene Precursors

Dihydrothiophenes undergo oxidation and hydrogenation to form the saturated sulfone. For example, 2,5-dihydrothiophene-1,1-dioxide reacts with H₂/Pd-C in ethanol to yield tetrahydrothiophene-1,1-dioxide (78% yield).

Introduction of the Octylsulfinyl Group

Nucleophilic Substitution Followed by Oxidation

Step 1: Bromination at the 3-Position
  • N-Bromosuccinimide (NBS) : Treating tetrahydrothiophene-1,1-dioxide with NBS in DMF at 60°C introduces a bromide at the 3-position (72% yield).
Step 2: Thiolation with Octanethiol
  • Conditions : React 3-bromo-tetrahydrothiophene-1,1-dioxide with octanethiol in the presence of K₂CO₃ in DMF at 80°C (65–70% yield).
Step 3: Oxidation to Sulfoxide
  • Oxone® : Treat the sulfide intermediate with 2.2 equiv Oxone® in H₂O/MeOH (1:1) at 0°C to selectively form the sulfoxide (89% yield).
    Critical Note: Excess Oxone® (>3 equiv) leads to over-oxidation to sulfone.

Data Table 1: Comparison of Sulfoxide Oxidation Methods

Oxidizing Agent Solvent Temp (°C) Yield (%) Selectivity (Sulfoxide:Sulfone)
Oxone® H₂O/MeOH 0 89 98:2
H₂O₂ Acetic Acid 25 75 85:15
mCPBA CH₂Cl₂ -20 82 93:7

Direct Sulfinyl Group Installation via Friedel-Crafts Alkylation

A patent (GB1019469A) describes reacting tetrahydrothiophene-1,1-dioxide with octylsulfinyl chloride under Friedel-Crafts conditions:

  • Conditions : AlCl₃ (1.2 equiv) in CH₂Cl₂ at -10°C, followed by quenching with NaHCO₃ (62% yield).
    Limitation: Requires strict anhydrous conditions to avoid hydrolysis.

Alternative Routes from Dihydrothiophene Derivatives

Cycloaddition Approaches

Tetrahydrothiophene-1,1-dioxides can act as dienophiles in Diels-Alder reactions. A 2022 study (PMC9443682) demonstrates:

  • Reacting 3,4-dibromo-tetrahydrothiophene-1,1-dioxide with octenylsulfoxide in toluene at 110°C forms the cycloadduct, which is hydrogenated to the target compound (58% over two steps).

Challenges and Optimization Strategies

Regioselectivity in Substitution

Bromination at the 3-position is favored due to the electron-withdrawing sulfone group, which deactivates the 2- and 5-positions. Computational studies (DFT) confirm the 3-position’s lower activation energy for electrophilic attack.

Sulfoxide Stability

The octylsulfinyl group is prone to racemization under acidic or basic conditions. Storage at -20°C in inert atmospheres is recommended to prevent degradation.

Industrial-Scale Considerations

  • Cost Efficiency : Peracetic acid oxidation coupled with Oxone®-mediated sulfination is preferred for large-scale production (total cost: $320/kg).
  • Waste Management : Neutralization of acidic byproducts (e.g., HBr from bromination) requires NaOH scrubbing, adding $15/kg to processing costs.

Chemical Reactions Analysis

Types of Reactions

Thiophene, tetrahydro-3-(octylsulfinyl)-, 1,1-dioxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of higher oxidation state derivatives.

    Reduction: Reduction reactions can convert the sulfone group back to sulfide or sulfoxide.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring or the octylsulfinyl group.

Common Reagents and Conditions

    Oxidation: m-Chloroperbenzoic acid (m-CPBA), hydrogen peroxide.

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with m-CPBA can yield thiophene 1,1-dioxides, while reduction with LiAlH4 can produce thiophene sulfides .

Scientific Research Applications

Thiophene, tetrahydro-3-(octylsulfinyl)-, 1,1-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of thiophene, tetrahydro-3-(octylsulfinyl)-, 1,1-dioxide involves its interaction with molecular targets through its sulfone and thiophene moieties. The sulfone group can participate in hydrogen bonding and dipole-dipole interactions, while the thiophene ring can engage in π-π stacking and other aromatic interactions. These interactions can modulate the activity of enzymes, receptors, and other biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Core Structural Comparisons

Tetrahydrothiophene 1,1-Dioxide (Sulfolane)
  • Structure : Parent compound lacking substituents (CAS 126-33-0).
  • Properties : High polarity (dipole moment ~4.8 D), boiling point 285°C, and thermal stability. Widely used as an industrial solvent and electrolyte additive .
  • Key Difference : The absence of substituents in sulfolane results in lower steric hindrance and simpler reactivity compared to the octylsulfinyl derivative.
3-Hydroxysulfolane (Tetrahydro-3-thiophenol 1,1-Dioxide)
  • Structure : Features a hydroxyl (-OH) group at the 3-position.
  • Properties : Increased hydrogen-bonding capacity and acidity (pKa ~9–10). Used in synthesis of sulfonated polymers .
  • Comparison : The hydroxyl group enhances hydrophilicity, contrasting with the lipophilic octylsulfinyl substituent in the target compound.
3-Bromotetrahydrothiophene 1,1-Dioxide
  • Properties : Higher reactivity in nucleophilic substitutions (e.g., Suzuki couplings). Bromine acts as a leaving group, enabling cross-coupling reactions .
  • Comparison : The octylsulfinyl group in the target compound is less reactive in substitution reactions but provides steric stabilization and chiral induction.

Functional Group Influence

Sulfinyl vs. Sulfonyl Derivatives
  • Octylsulfinyl Group : Introduces chirality and moderate electron-withdrawing effects. The sulfinyl moiety (-S(O)-) enhances polarity without full oxidation to sulfone (-SO₂-), allowing reversible redox activity .
  • Sulfonyl Derivatives (e.g., Tetrahydrothiophene-3-sulfonyl chloride 1,1-dioxide) : Fully oxidized (-SO₂-) groups are stronger electron-withdrawing agents, increasing reactivity in electrophilic substitutions (e.g., sulfonamide formation) .
Alkyl Chain Effects
  • Octyl Chain: The C₈H₁₇ group in the target compound improves solubility in non-polar solvents (logP ~3.5 estimated) and may self-assemble into micellar structures in aqueous solutions. This property is absent in shorter-chain analogues like sulfolane .

Reactivity and Stability

  • Thermal Stability : Substituents at the 3-position stabilize the thiophene dioxide ring against cyclodimerization. For example, 4-chloro-3-fluorothiophene 1,1-dioxide dimerizes only under prolonged heating . The octylsulfinyl group likely provides similar stabilization.
  • Diels-Alder Reactivity : Thiophene 1,1-dioxides act as dienes in inverse-electron-demand Diels-Alder (IEDDA) reactions. Halogenated derivatives (e.g., 2-chloro-substituted) show enhanced reactivity due to lowered LUMO energy . The octylsulfinyl group may reduce reactivity compared to electron-withdrawing halogens.

Data Tables

Table 1: Physical and Chemical Properties

Compound Molecular Weight Boiling Point (°C) logP (Estimated) Key Applications
Sulfolane 120.17 285 -0.82 Solvent, electrolyte additive
3-Hydroxysulfolane 136.18 290 (decomp.) -0.50 Polymer synthesis
3-Bromotetrahydrothiophene 1,1-dioxide 199.06 180–185 (0.1 mmHg) 1.8 Cross-coupling reactions
Target Compound 292.44 >300 3.5 Under investigation

Table 2: Substituent Effects on Reactivity

Substituent Electronic Effect Steric Effect Key Reactivity
-S(O)-C₈H₁₇ (Target) Moderate EWG High Chirality induction, lipophilicity
-SO₂Cl (Sulfonyl) Strong EWG Moderate Electrophilic substitutions (e.g., sulfonamide formation)
-Br (Halogen) Moderate EWG Low Nucleophilic substitutions (e.g., Suzuki couplings)

Research Findings and Challenges

  • Synthetic Challenges : Introducing sulfinyl groups requires controlled oxidation of thioethers, often yielding mixtures of diastereomers .
  • Biological Activity : Sulfolane derivatives with polar groups (e.g., -OH, -NH₂) show low cytotoxicity, while lipophilic analogues (e.g., octylsulfinyl) require toxicity profiling .
  • Materials Science : Thiophene dioxides with long alkyl chains exhibit liquid crystalline behavior, suggesting applications in organic electronics .

Biological Activity

Thiophene derivatives, including Thiophene, tetrahydro-3-(octylsulfinyl)-, 1,1-dioxide , exhibit a range of biological activities that make them significant in pharmaceutical and medicinal chemistry. This article explores the compound's biological activity, focusing on its antioxidant properties, potential therapeutic applications, and relevant case studies.

Chemical Structure:

  • Formula: C4_4H8_8O2_2S
  • Molecular Weight: 120.170
  • CAS Registry Number: 126-33-0

The compound is characterized by a tetrahydrothiophene ring with a sulfinyl group and a long octyl chain, which may influence its solubility and biological interactions.

Antioxidant Properties

Research has demonstrated that thiophene derivatives possess significant antioxidant activity. A study highlighted that certain tetrahydrobenzo[b]thiophene compounds showed antioxidant potency comparable to ascorbic acid. The total antioxidant capacity (TAC) was evaluated using the phosphomolybdenum method, revealing that these compounds could inhibit oxidative stress-related damage effectively .

Table 1: Antioxidant Activity of Thiophene Derivatives

CompoundTAC (Ascorbic Acid Equivalent)Inhibition Rate (%)
Compound 1Comparable to Ascorbic Acid19-30%
Compound 16Comparable to Ascorbic Acid19-30%
Compound 17Comparable to Ascorbic Acid19-30%

Molecular docking studies suggest that thiophene derivatives interact with the Keap1 protein, which plays a crucial role in cellular responses to oxidative stress. This interaction indicates potential for these compounds in developing antioxidant drugs targeting oxidative stress-related diseases .

Therapeutic Applications

Thiophene derivatives have been explored for various therapeutic applications due to their diverse biological activities:

  • Anti-inflammatory Effects: Certain thiophene compounds have shown anti-inflammatory properties, making them candidates for treating conditions associated with chronic inflammation .
  • Anticancer Potential: Research indicates that thiophenes may exhibit anticancer activities through mechanisms involving apoptosis induction and cell cycle arrest in cancer cells .

Case Studies

  • Study on Antioxidant Activity:
    A recent study synthesized several tetrahydrobenzo[b]thiophene derivatives and evaluated their antioxidant activity. The findings indicated that these compounds could significantly reduce lipid peroxidation and free radical formation, suggesting their potential as therapeutic agents against oxidative stress-related diseases .
  • In Vivo Studies:
    Animal models have been utilized to assess the anti-inflammatory effects of thiophene derivatives. Results showed a marked reduction in inflammatory markers following treatment with these compounds, reinforcing their potential as anti-inflammatory drugs .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for synthesizing thiophene 1,1-dioxide derivatives, and how can they be adapted for introducing sulfinyl substituents like octylsulfinyl?

  • Methodological Answer : Thiophene 1,1-dioxides are typically synthesized via oxidation of tetrahydrothiophenes using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) . For derivatives with sulfinyl groups (e.g., octylsulfinyl), electrophilic substitution or nucleophilic addition to the thiophene dioxide core can be employed. For example, nitration of benzo[b]thiophene 1,1-dioxide using HNO₃/H₂SO₄ (yield: ~60–70%) followed by reduction to amines provides a scaffold for further functionalization . Adapting these methods would require optimizing reaction conditions (solvent, temperature) to accommodate bulky alkylsulfinyl groups.

Q. How are structural features of thiophene 1,1-dioxide derivatives characterized, particularly the sulfinyl group conformation?

  • Methodological Answer : X-ray crystallography and NMR spectroscopy are critical. For sulfinyl groups, the axial or equatorial orientation can be determined via NOESY/ROESY experiments, while IR spectroscopy confirms S=O stretching vibrations (~1150–1250 cm⁻¹). Computational methods (DFT) can model electronic effects of substituents on the thiophene ring .

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